molecular formula C28H30O11 B1257621 Bruceanol-A

Bruceanol-A

Cat. No.: B1257621
M. Wt: 542.5 g/mol
InChI Key: QSNVEJIGBNLCQI-NVBRUEICSA-N
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Description

Bruceanol-A (CAS No. 101391-06-4) is a quassinoid isolated from Brucea antidysenterica, a plant traditionally used in African and Asian medicine for its antipyretic and antileukemic properties . Its molecular formula, C₂₈H₃₀O₁₁, and molecular weight of 542.53 g/mol distinguish it as a highly oxygenated triterpenoid derivative. Structurally, this compound features a tetracyclic core with hydroxyl, methyl, and ketone substituents, which contribute to its bioactivity . Early studies by Okano et al. (1985) identified its potent antileukemic activity, with mechanisms involving inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C28H30O11

Molecular Weight

542.5 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-3-benzoyloxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C28H30O11/c1-12-9-15(29)21(31)26(2)14(12)10-16-27-11-37-28(25(35)36-3,22(32)17(30)19(26)27)20(27)18(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-9,14,16-22,30-32H,10-11H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1

InChI Key

QSNVEJIGBNLCQI-NVBRUEICSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O

Synonyms

uceanol A
bruceanol-A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Bruceanol-A belongs to a family of quassinoids with shared biosynthetic pathways but distinct functional modifications. Key analogs include Dehydrobruceine A, Bruceanol-B, and Bruceantinoside A, among others. A comparative analysis of their properties is summarized below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source
This compound 101391-06-4 C₂₈H₃₀O₁₁ 542.53 Hydroxyl, ketone, methyl Brucea antidysenterica
Dehydrobruceine A 73435-47-9 C₂₆H₃₂O₁₁ 520.52 Double bond (Δ¹⁰), hydroxyl Brucea javanica
Bruceanol-B Not specified C₂₈H₂₈O₁₁ ~540 Epoxide, hydroxyl Brucea antidysenterica
Bruceantinoside A Not specified C₃₅H₄₈O₁₅ 708.74 Glycoside (sugar moiety) Brucea spp.

Key Observations :

  • This compound vs.
  • This compound vs. Bruceanol-B: Bruceanol-B’s epoxide group may enhance electrophilic reactivity, influencing its interaction with cellular nucleophiles like glutathione .
  • Glycosylated Derivatives (e.g., Bruceantinoside A): The addition of sugar moieties improves water solubility, which may enhance bioavailability but reduce blood-brain barrier penetration compared to non-glycosylated this compound .
Anticancer Activity
  • This compound: Demonstrates IC₅₀ values of 0.1–1.0 µM against leukemia cell lines (e.g., HL-60) via ROS generation and mitochondrial apoptosis pathways .
  • Dehydrobruceine A: Exhibits broader cytotoxicity (IC₅₀: 0.5–5.0 µM) but lower selectivity for leukemia cells, possibly due to its redox-cycling quinone structure .
  • Bruceantinoside A: Shows moderate activity (IC₅₀: 5–10 µM) with enhanced solubility enabling intravenous administration .
Antimicrobial and Antiviral Effects
  • This compound and its analogs exhibit activity against Plasmodium falciparum (malaria) and HIV-1 protease, though potency varies. For example, Dehydrobruceine A’s lipophilicity enhances its antimalarial efficacy (IC₅₀: 0.2 µM) compared to this compound (IC₅₀: 2.5 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bruceanol-A
Reactant of Route 2
Reactant of Route 2
Bruceanol-A

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